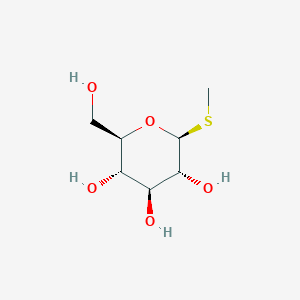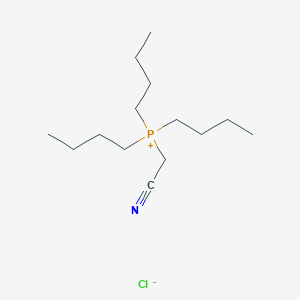
Methyl-beta-D-thioglucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-beta-D-thioglucopyranoside: is a thioglycoside derivative of glucose, where the oxygen atom in the glycosidic bond is replaced by a sulfur atom. This compound is known for its stability and resistance to enzymatic hydrolysis, making it a valuable tool in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-beta-D-thioglucopyranoside can be synthesized through multiple steps starting from D-glucose. One common method involves the acetylation of D-glucose to form pentaacetylglucose, followed by bromination to produce acetobromo glucose. This intermediate then reacts with thiourea to form an isothiuronium salt, which is subsequently neutralized and reduced to yield the thiol. The thiol reacts with methyl iodide to form the final product, this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl-beta-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The glycosidic bond can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioglycosides.
Scientific Research Applications
Chemistry: Methyl-beta-D-thioglucopyranoside is used as a building block in the synthesis of more complex molecules. Its stability and resistance to enzymatic degradation make it a valuable tool in synthetic organic chemistry .
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme activity. It serves as a substrate for glycosidases and helps in understanding the mechanisms of these enzymes .
Medicine: The compound is used in drug development and delivery systems. Its stability and biocompatibility make it suitable for formulating drugs that require controlled release or targeted delivery .
Industry: this compound is used in the production of detergents and surfactants. Its ability to solubilize membrane proteins without denaturing them is particularly valuable in the pharmaceutical and biotechnology industries .
Mechanism of Action
Methyl-beta-D-thioglucopyranoside exerts its effects by interacting with specific molecular targets, such as glycosidases. The sulfur atom in the glycosidic bond makes it resistant to hydrolysis by these enzymes, allowing it to act as a competitive inhibitor. This inhibition helps in studying the enzyme’s activity and understanding its role in various biological processes .
Comparison with Similar Compounds
Methyl-beta-D-glucopyranoside: Similar structure but with an oxygen atom in the glycosidic bond instead of sulfur.
Methyl-beta-D-thiogalactoside: Similar structure but with a galactose moiety instead of glucose.
Octyl-beta-D-thioglucopyranoside: Similar structure but with an octyl group instead of a methyl group.
Uniqueness: Methyl-beta-D-thioglucopyranoside is unique due to its sulfur-containing glycosidic bond, which provides enhanced stability and resistance to enzymatic hydrolysis compared to its oxygen-containing counterparts. This makes it particularly useful in applications where stability and resistance to degradation are crucial .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFNFLTVAMOOPJ-ZFYZTMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436454 |
Source


|
| Record name | METHYL-BETA-D-THIOGLUCOPYRANOSIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30760-09-9 |
Source


|
| Record name | METHYL-BETA-D-THIOGLUCOPYRANOSIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1589527.png)




